N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromobenzyl compound with a thiadiazole or isothiazole compound . For example, a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and 4-bromobenzyl bromide was stirred at room temperature for 12 hours to synthesize a related compound .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as 1H NMR, MS, and elemental analyses . Single-crystal X-ray structure determination has also been used .Scientific Research Applications
Photodynamic Therapy Applications
- The use of thiadiazole compounds in photodynamic therapy for cancer treatment is highlighted. A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine substituted with thiadiazole derivatives. These compounds showed promising properties as photosensitizers in Type II mechanisms for photodynamic therapy, especially due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Thiadiazole derivatives have been explored for their antimicrobial properties. Muhi-eldeen et al. (1988) synthesized a series of thiadiazole compounds and evaluated their in vitro antimicrobial activity against a variety of bacteria and Candida species (Muhi-eldeen et al., 1988).
- Another study by Gür et al. (2020) focused on synthesizing Schiff bases derived from 1,3,4-thiadiazole compounds, which exhibited strong antimicrobial activity against S. epidermidis and potential for DNA protective ability against oxidative damage (Gür et al., 2020).
Antiproliferative and Anticancer Properties
- The antiproliferative properties of thiadiazole derivatives were studied by Çevik et al. (2020). They synthesized novel thiadiazole compounds and investigated their anticancer activities, with some derivatives showing promising cytotoxic activity against cancer cell lines (Çevik et al., 2020).
- Abu-Melha (2021) synthesized a series of compounds featuring the thiadiazole moiety and evaluated their cytotoxic activities against various cancer cell lines, finding potent results against breast cancer (Abu-Melha, 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds, such as benzimidazole derivatives, are known to interact with their targets through various mechanisms, including enzyme inhibition and receptor antagonism .
Biochemical Pathways
Benzimidazole derivatives, which share structural similarities with this compound, have been found to affect a variety of biochemical pathways, including those involved in cancer, viral infections, and metabolic disorders .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S2/c18-13-8-6-12(7-9-13)11-24-17-21-20-16(25-17)19-15(22)10-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAXNKUGSSUXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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